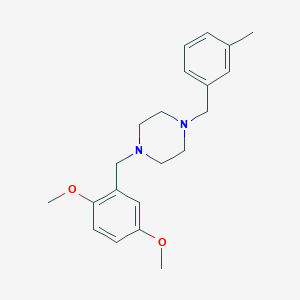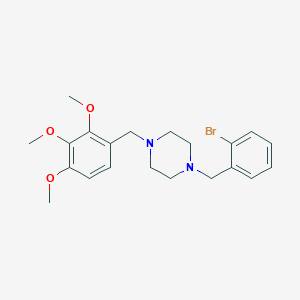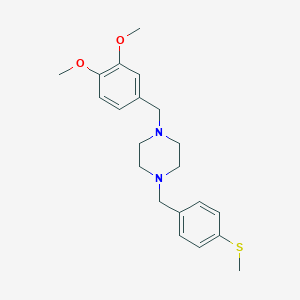
4-(Difluoromethoxy)benzoic acid
Overview
Description
4-(Difluoromethoxy)benzoic acid is a p-difluoromethoxy substituted benzoic acid .
Molecular Structure Analysis
The linear formula of this compound is F2CHOC6H4CO2H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.13, and its linear formula is F2CHOC6H4CO2H. It has a melting point of 169-171 °C .Scientific Research Applications
Synthesis and Crystal Structures of Lanthanide 4-Benzyloxy Benzoates : This study investigated the influence of electron-releasing and electron-withdrawing groups on the photophysical properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. The research found that incorporating an electron-releasing substituent on the ligand enhances the photoluminescence of the Tb(3+) complexes, while an electron-withdrawing group decreases the overall sensitization efficiency of the Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Development of Novel Fluorescence Probes : This research focused on the synthesis of novel fluorescence probes to detect reactive oxygen species (ROS). The study introduced compounds like 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF), which are resistant to light-induced autoxidation and can be used for visualizing -OCl generated in stimulated neutrophils. This indicates the potential application of benzoic acid derivatives in biomedical imaging and ROS detection (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Synthesis and Thermal and Rheological Properties of Polydimethylsiloxanes Modified with Benzoic Acid Fragments : This study explored modifying polydimethylsiloxanes with benzoic acid fragments and found that increasing the content of benzoic acid shifts the glass-transition temperature to a higher region, indicating its impact on the thermal properties of polymers (Gorodov, Tikhonov, Buzin, Vasil’ev, Milenin, Shragin, Papkov, & Muzafarov, 2018).
Combined DSC and Vibrational Studies on Solid–Solid Transitions of Isomeric (Hydroxythiophenoxy)benzoic Acids : This research focused on the thermal transitions of benzoic acid isomers, revealing changes in the distribution of H-bonds and their relationship to transitions indicated by DSC scanning profiles. This indicates the utility of benzoic acid derivatives in studying phase transitions and molecular interactions (Carpaneto, Peluffo, Piaggio, & Valenti, 1997).
Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid : This study used 4-(Diphenylphosphino)benzoic acid in the Mitsunobu reaction, demonstrating its role as a bifunctional reagent that served as both a reductant and a pronucleophile. This highlights its application in synthetic chemistry (Muramoto, Yoshino, Misaki, & Sugimura, 2013).
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) process in type 2 lung epithelial cells . This process leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increasing the expression of E-cadherin . This compound also significantly reduces the phosphorylation levels of Smad2/3 , which are proteins that form a complex with Smad4 and shift to the nucleus to regulate the expression of target genes .
Biochemical Pathways
The biochemical pathway affected by this compound is the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Pharmacokinetics
The compound’s solubility in methanol is reported to be clear at 50mg/ml , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . The compound reduces lung inflammation and fibrosis, decreases collagen deposition, and reduces the expression of E-cadherin .
Safety and Hazards
4-(Difluoromethoxy)benzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes. Use of personal protective equipment, such as a dust mask type N95 (US), eyeshields, and gloves, is advised .
Future Directions
There is a study that investigates the inhibitory effects of a related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid, on TGF-β1-Induced Epithelial–Mesenchymal Transformation in vitro and Bleomycin-Induced Pulmonary Fibrosis in vivo . This suggests potential future directions for research into the therapeutic uses of 4-(Difluoromethoxy)benzoic acid and related compounds.
properties
IUPAC Name |
4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNNYLYELGBSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353232 | |
| Record name | 4-(Difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4837-20-1 | |
| Record name | 4-(Difluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(difluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-(difluoromethoxy)benzoic acid typically synthesized?
A2: Several synthetic routes have been explored for the preparation of this compound. Many approaches utilize readily available starting materials like 3-nitro-4-hydroxybenzoic acid ester [] or 3-halogeno-4-hydroxybenzaldehyde []. These methods employ reactions like alkylation, reduction, diazotization, and oxidation to arrive at the final compound. Notably, research has focused on optimizing these synthetic routes to be more efficient, cost-effective, and environmentally friendly [, ].
Q2: What is the mechanism of action of Roflumilast, and how does the this compound moiety contribute to its activity?
A3: Roflumilast acts as a selective inhibitor of phosphodiesterase 4 (PDE4) []. While the exact binding interactions of the this compound moiety within the PDE4 binding site haven't been explicitly detailed in the provided research, this structure likely contributes to the drug's binding affinity and selectivity for PDE4.
Q3: Has the structure of this compound been modified in the development of Roflumilast analogs, and what are the potential implications of these modifications?
A3: While the provided research focuses primarily on the synthesis of Roflumilast itself, modifications to the this compound moiety are certainly plausible areas of investigation for developing Roflumilast analogs. Such modifications could potentially impact the drug's potency, selectivity for PDE4 subtypes, metabolic stability, and other pharmacokinetic properties. Exploring structure-activity relationships through these modifications could lead to the discovery of new drug candidates with improved therapeutic profiles.
Q4: Are there any known analytical methods for detecting and quantifying this compound and its derivatives?
A4: While specific analytical methods are not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, mass spectrometry) are commonly employed for the analysis of pharmaceutical compounds and their intermediates. These methods would be crucial for quality control during the synthesis of this compound and for monitoring its levels in various stages of drug development.
Q5: What are the environmental impacts of this compound and its production, and are there strategies to mitigate any potential negative effects?
A6: While the provided research doesn't delve into the environmental impacts, it's crucial to acknowledge that the production of any chemical substance can have environmental implications. Research into greener synthetic methods for this compound, as mentioned in some articles [, ], is a positive step towards minimizing waste generation and utilizing less hazardous reagents. Further research into the compound's biodegradability and potential ecotoxicological effects is essential for a comprehensive understanding of its environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Acetyl-6-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442339.png)



![9,9-Dimethyl-6-(3-propoxyphenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442347.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B442350.png)
![6-(3-methoxy-4-phenylmethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B442351.png)
![5-Acetyl-6-(2-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442353.png)


